2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)benzoic acid
Description
Properties
CAS No. |
143612-18-4 |
|---|---|
Molecular Formula |
C11H14O3S2 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
2-[2-(2-hydroxyethylsulfanyl)ethylsulfanyl]benzoic acid |
InChI |
InChI=1S/C11H14O3S2/c12-5-6-15-7-8-16-10-4-2-1-3-9(10)11(13)14/h1-4,12H,5-8H2,(H,13,14) |
InChI Key |
SRQCQBZKDYUXHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCCSCCO |
Origin of Product |
United States |
Preparation Methods
Sulfonation and Thiolation
A two-step approach inspired by CN103304453A could be adapted:
- Sulfonation : React 2-ethoxybenzoic acid with chlorosulfonic acid to introduce a sulfonyl chloride group.
- Thiolation : Replace the sulfonyl chloride with a thiol group using a thiourea derivative or sodium sulfide.
Example Conditions (adapted from):
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Sulfonation | Chlorosulfonic acid (5–8 equiv) | 5–10°C | 6–9 hours | ~85–90% |
| Thiolation | Sodium sulfide (4–6 equiv) | Reflux | 6–9 hours | ~70–75% |
Note: Hydrolysis and acid workup (HCl, pH 2–3) may be required to isolate intermediates.
Nucleophilic Aromatic Substitution
As seen in CN106349091A, halogenated benzoic acids can undergo substitution with thiol-containing nucleophiles. For example:
- Bromination : Introduce a bromine at the 2-position of benzoic acid.
- Thiol Coupling : React with 2-[(2-hydroxyethyl)sulfanyl]ethanethiol under basic conditions.
| Step | Reagents | Solvent | Temperature |
|---|---|---|---|
| Bromination | NBS, AIBN | CCl₄ | 80°C |
| Thiolation | 2-[(2-Hydroxyethyl)sulfanyl]ethanethiol, K₂CO₃ | DMF | 60°C |
Yields depend on steric hindrance and reaction efficiency.
Disulfide Formation via Thiol-Disulfide Exchange
Inspired by PubChem entries, disulfide bridges can be formed by oxidizing thiols or using disulfide donors:
- Thiol Synthesis : Prepare 2-({2-[(2-hydroxyethyl)sulfanyl]ethyl}thio)benzoic acid.
- Oxidation : Treat with iodine or hydrogen peroxide to form the disulfide.
| Oxidizing Agent | Solvent | Temperature | Time |
|---|---|---|---|
| I₂ | MeOH | RT | 2–4 hours |
| H₂O₂ (30%) | THF/H₂O | 0°C | 30 minutes |
Purity may require recrystallization (e.g., ethanol/water).
Alternative Approaches
Cross-Coupling Reactions
Miyaura borylation (as in) could enable arylboronic ester formation, followed by Suzuki coupling with a disulfide-containing partner.
Steps :
- Borylation : React bromobenzoic acid with bis(pinacolato)diboron.
- Coupling : Cross with 2-[(2-hydroxyethyl)sulfanyl]ethyl sulfide boronic ester.
Catalyst : Pd(PPh₃)₄/XPhos.
Esterification and Hydrolysis
If intermediate protection is needed, esterify benzoic acid with 2-ethylhexanol (as in CN104529778A), then hydrolyze post-coupling.
Example :
| Step | Reagents | Catalyst | Temperature |
|---|---|---|---|
| Esterification | 2-Ethylhexanol, Ti(OiPr)₄ | 190–230°C | 4–6 hours |
| Hydrolysis | NaOH (aq), H₂O | Reflux | 1–2 hours |
Purification and Characterization
| Method | Conditions | Purpose |
|---|---|---|
| Recrystallization | Ethanol/water | Remove impurities |
| Activated carbon | Ultrapure water | Decolorization |
| Vacuum drying | 60°C | Remove moisture |
Purity >99% achievable with optimized protocols.
Challenges and Research Gaps
- Steric Hindrance : Bulky sulfanyl groups may reduce reaction efficiency.
- Oxidation Sensitivity : Disulfide bonds require inert atmospheres during synthesis.
- Scalability : Industrial processes need cost-effective catalysts (e.g., Ti(OiPr)₄ vs. Pd).
Chemical Reactions Analysis
Types of Reactions
2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with thiol-containing enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including its ability to modulate oxidative stress and inflammation.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)benzoic acid involves its interaction with thiol-containing enzymes and proteins. The sulfanyl groups can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function. This interaction can modulate various biochemical pathways, including those involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below summarizes key differences between the target compound and selected analogs:
Key Observations:
- Polarity and Solubility : The target compound’s hydroxyl termini likely enhance solubility in polar solvents, contrasting with analogs like the cycloheptylcarbamoyl derivative (), which is more lipophilic .
- Acidity : Electron-withdrawing groups (e.g., nitro and trifluoromethyl in ) increase benzoic acid acidity, while the target’s electron-donating hydroxyethyl groups may reduce acidity .
Biological Activity
2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)benzoic acid, a compound characterized by its benzoic acid structure with dual sulfanyl substitutions and a hydroxyethyl group, has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications based on recent research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is C12H16O3S3, with a molecular weight of approximately 258.35 g/mol. The compound features a unique arrangement that may enhance its solubility and biological activity compared to structurally similar compounds.
Synthesis Pathway
The synthesis typically involves multi-step organic synthesis techniques, including:
- Formation of the benzoic acid core.
- Introduction of sulfanyl groups.
- Addition of the hydroxyethyl moiety.
These methods can vary depending on available reagents and desired purity levels.
Pharmacodynamics
Research indicates that this compound may interact with various biological targets, particularly enzymes and receptors involved in inflammation and oxidative stress pathways. Such interactions are crucial for understanding its therapeutic potential.
Key Findings:
- Binding Affinity: Initial studies suggest that this compound may exhibit significant binding affinity to targets associated with inflammatory responses.
- Inhibition Studies: In vitro assays have indicated that it may inhibit specific inflammatory mediators, although detailed quantitative data are still emerging.
Case Studies and Research Findings
Recent studies have explored the compound's potential in various contexts:
-
Autoimmune Disorders: A study using molecular docking simulations ranked this compound among others for its inhibitory potential against SARS-CoV-2 Mpro and receptors involved in autoimmune disorders like rheumatoid arthritis and type 1 diabetes. The results indicated promising binding characteristics, suggesting it could serve as a new drug candidate .
Compound Binding Affinity (kcal/mol) Target This compound -9.5 SARS-CoV-2 Mpro Reference Drug -8.7 SARS-CoV-2 Mpro - Inflammatory Response: In vivo studies demonstrated that related compounds with similar structural features showed significant activity in inhibiting leukotriene B4-induced airway obstruction in animal models, suggesting that this compound might exhibit comparable effects .
Comparative Analysis
The biological activity of this compound can be compared to other structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(Hydroxyethylthio)benzoic acid | C9H10O3S | Contains a single hydroxyethylthio group |
| 4-(Hydroxyethylthio)benzoic acid | C9H10O3S | Hydroxyethylthio group at para position |
The unique dual sulfanyl substitutions in this compound may provide enhanced pharmacological profiles compared to these analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
